molecular formula C18H14N6O4S B2990118 N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide CAS No. 894989-32-3

N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide

Cat. No.: B2990118
CAS No.: 894989-32-3
M. Wt: 410.41
InChI Key: HHLQRNDCXBLOHF-UHFFFAOYSA-N
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Description

N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a phenyl group substituted with a 2-nitrobenzenesulfonamide moiety.

Properties

IUPAC Name

N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O4S/c1-12-19-20-18-10-9-15(21-23(12)18)13-5-4-6-14(11-13)22-29(27,28)17-8-3-2-7-16(17)24(25)26/h2-11,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLQRNDCXBLOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a triazolo-pyridazine moiety linked to a phenyl group and a nitrobenzenesulfonamide functional group. Its molecular formula is C15H15N5O4SC_{15}H_{15}N_5O_4S, and it has a molecular weight of approximately 351.38 g/mol. The compound exhibits notable solubility and stability, making it suitable for various biological assays.

1. Anticancer Activity

Research has indicated that compounds with similar structural motifs possess significant anticancer properties. For instance, studies have shown that modifications in the sulfonamide group can enhance the cytotoxicity against various cancer cell lines.

  • Case Study : A study evaluating a series of arylsulfonamide derivatives found that introducing specific substituents led to increased inhibitory effects on cancer cell proliferation. The most effective compounds in this study exhibited IC50 values in the low micromolar range against breast and colorectal cancer cell lines .
CompoundCell LineIC50 (µM)
10lMCF-75.2
10pHCT1163.8
10qHeLa2.5

2. Antimicrobial Activity

The compound's sulfonamide component suggests potential antimicrobial properties. Studies on related compounds have demonstrated effectiveness against multidrug-resistant bacteria.

  • Research Findings : A recent evaluation of new benzenesulfonamide derivatives showed promising results against Gram-positive and Gram-negative bacteria, including E. coli and S. aureus. The minimum inhibitory concentrations (MICs) were determined, indicating the compound's potential as an antimicrobial agent .
Bacterial StrainMIC (µg/mL)
E. coli ATCC-2592216
S. aureus ATCC-65388
K. pneumoniae32

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit carbonic anhydrase and other key enzymes involved in tumor growth and microbial metabolism.
  • Induction of Apoptosis : Experimental data suggest that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the triazolo-pyridazine core or the sulfonamide group can significantly impact the biological activity:

  • Trifluoromethyl Substituents : Introduction of trifluoromethyl groups has been associated with enhanced lipophilicity and cellular uptake, resulting in improved cytotoxicity.
  • Positioning of Functional Groups : The positioning of substituents on the phenyl ring also plays a crucial role in determining the efficacy against specific targets.

Comparison with Similar Compounds

C1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide)

  • Structure : Shares the triazolopyridazine core and phenyl group but replaces the sulfonamide with an acetamide group.
  • Activity : Acts as a LIN28 inhibitor, disrupting LIN28/let-7 interaction to promote cancer cell differentiation and reduce tumorsphere formation. Demonstrates antitumor effects by downregulating PD-L1 and inhibiting tumor growth in vitro and in vivo .

N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 894067-38-0)

  • Structure : Features an acetamide substituent on a para-substituted phenyl ring.
  • Activity : Part of a series of sulfonamide and carboxamide derivatives with moderate antimicrobial activity. The para-substitution pattern may reduce steric hindrance compared to the ortho-nitro group in the target compound .

BRD4 Bromodomain Inhibitors (e.g., Vitas-M STK651245)

  • Structure : Triazolopyridazine derivatives with indole-ethylamine or trifluoromethyl substituents.
  • Activity : Inhibit BRD4 bromodomains, critical in epigenetic regulation. The target compound’s sulfonamide group may preclude BRD4 binding, highlighting the role of substituents in target specificity .

Functional Group Impact on Bioactivity

Compound Core Structure Key Substituent Biological Target/Activity
Target Compound Triazolopyridazine 2-Nitrobenzenesulfonamide Unknown (hypothesized: PEF(S), antimicrobial)
C1632 Triazolopyridazine N-Methylacetamide LIN28/let-7 interaction, antitumor
EN300-7442884 (Enamine) Triazolopyridazine Thiazine-linked acetamide PEF(S) binding, TNS displacement
Antimicrobial Derivatives Triazolopyridazine Benzamide/sulfonamide Antibacterial, antifungal
  • Sulfonamide vs. Acetamide : Sulfonamides (e.g., target compound) exhibit broader hydrogen-bonding capacity, enhancing interactions with proteins like PEF(S), while acetamides (e.g., C1632) are optimized for LIN28 inhibition .
  • Nitro Group : The ortho-nitro group in the target compound may improve metabolic stability compared to methyl or methoxy substituents in analogs like Z1220635364 .

Physicochemical Properties

Property Target Compound C1632 Antimicrobial Sulfonamide
Molecular Weight ~450 g/mol (estimated) 325.34 g/mol 300–400 g/mol
Solubility Low (nitro group) Moderate (acetamide) Variable
Melting Point Not reported Not reported 187–255°C (similar derivatives)

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